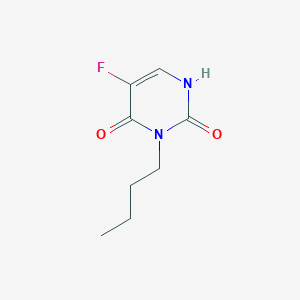
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of a hydroxyvinyl group at the 2-position of the pyrimidine ring adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyvinyl group. One common method is the reaction of 2-chloropyrimidine with acetaldehyde in the presence of a base, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring or the hydroxyvinyl group can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyvinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, reduced pyrimidine derivatives, and substituted pyrimidines with various functional groups.
科学的研究の応用
2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyvinyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine ring instead of the hydroxyvinyl group.
4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with methyl groups at the 4 and 6 positions.
2-Chloropyrimidine: A precursor in the synthesis of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for forming hydrogen bonds and participating in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
2-[(E)-2-hydroxyethenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1-4,9H,(H,7,8,10)/b4-2+ |
InChIキー |
UOBBYYXUVVSIJT-DUXPYHPUSA-N |
異性体SMILES |
C1=CN=C(NC1=O)/C=C/O |
正規SMILES |
C1=CN=C(NC1=O)C=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)





![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)




